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Introduction
Shieldin complex subunit 2 (SHLD2), also known as FAM35A, is a critical protein in the cellular

defense against DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA

damage.[1] Inaccurate repair of DSBs can lead to genomic instability, a hallmark of cancer.

SHLD2 is a key component of the shieldin complex, which plays a pivotal role in determining

the choice of DSB repair pathway, specifically promoting non-homologous end joining (NHEJ)

over homologous recombination (HR).[2][3][4] This guide provides a comprehensive overview

of SHLD2's structure, function, and its intricate role in maintaining genomic stability, with a

focus on its potential as a therapeutic target.

SHLD2 and the Shieldin Complex: Structure and
Assembly
SHLD2 is a 904-amino-acid protein that acts as the scaffold for the shieldin complex.[5][6] The

complex is composed of four subunits: SHLD1, SHLD2, SHLD3, and REV7 (also known as

MAD2L2).[6][7] The assembly of the shieldin complex at DSB sites is a hierarchical process

initiated by the recruitment of the SHLD3-REV7 module.[7]

Key Structural Features of SHLD2:
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N-Terminal Domain: This region is crucial for the recruitment of SHLD2 to DSBs and for its

interaction with the SHLD3-REV7 subcomplex.[5][6]

C-Terminal OB-Fold Domains: SHLD2 possesses three oligonucleotide/oligosaccharide-

binding (OB) fold domains at its C-terminus.[1][8] These domains are homologous to those

found in the single-stranded DNA binding protein RPA1 and are responsible for binding to

single-stranded DNA (ssDNA) tails at resected DSB ends.[1][2]

The assembly of the shieldin complex involves a conformational heterodimerization of two

REV7 molecules, one in an open (O-REV7) and one in a closed (C-REV7) state, which is

induced by the fused SHLD2-SHLD3 proteins.[6][9] SHLD2's N-terminus interacts with O-REV7

and SHLD3, forming a stable ternary complex.[9][10] SHLD1 then interacts with the C-terminus

of SHLD2.[10]

The Role of SHLD2 in DNA Double-Strand Break
Repair
The choice between the two major DSB repair pathways, NHEJ and HR, is a critical

determinant of cell fate.[5][4] NHEJ, which is active throughout the cell cycle, directly ligates

broken DNA ends and is often error-prone.[11][12] HR, on the other hand, is generally error-

free as it uses a sister chromatid as a template and is primarily active in the S and G2 phases

of the cell cycle.[2]

SHLD2, as part of the shieldin complex, functions downstream of the 53BP1-RIF1 signaling

axis to promote NHEJ and suppress HR.[13][14]

Mechanism of Action:

Recruitment to DSBs: Following a DNA double-strand break, 53BP1 and its effector protein

RIF1 accumulate at the damage site. The SHLD3-REV7 module of the shieldin complex is

then recruited in a 53BP1- and RIF1-dependent manner.[7][13] Subsequently, SHLD2 is

recruited through its interaction with SHLD3 and REV7.

Inhibition of DNA End Resection: A key step in the initiation of HR is the 5' to 3' nucleolytic

resection of the DNA ends to generate 3' ssDNA overhangs.[1] The shieldin complex,

through the ssDNA binding activity of SHLD2's OB-fold domains, protects the DNA ends from
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extensive resection.[2][8] This action effectively channels the repair towards the NHEJ

pathway.[14]

Promotion of NHEJ: By preventing resection, SHLD2 and the shieldin complex facilitate the

direct ligation of the broken DNA ends by the NHEJ machinery.[2] This is crucial for the

repair of DSBs during the G1 phase of the cell cycle when a sister chromatid is not available

for HR.[15]

The functional importance of SHLD2 is highlighted by the fact that its depletion leads to

impaired NHEJ-mediated repair and increased sensitivity to DNA damaging agents like ionizing

radiation.[5][1]

Quantitative Data on SHLD2 Function
The following table summarizes key quantitative data related to SHLD2's biochemical activities

and its effects on DNA repair processes.
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Parameter Value
Cell
Type/System

Experimental
Method

Reference

ssDNA Binding

Affinity (Kd) of

SHLD2C-SHLD1

complex

~180 nM

(telomeric

ssDNA), ~166

nM (non-

telomeric

ssDNA)

Recombinant

human proteins

Fluorescence

Anisotropy
[16]

Effect of SHLD2

depletion on

Homologous

Recombination

(HR)

Significant

increase

U2OS DR-GFP

cells

DR-GFP reporter

assay

Effect of SHLD2

depletion on

Non-

Homologous End

Joining (NHEJ)

Significant

impairment

U2OS EJ5-GFP

cells

EJ5-GFP

reporter assay

Effect of SHLD2

depletion on

Class Switch

Recombination

(CSR)

Significant

reduction

CH12F3-2 B-

cells, primary

murine B-cells

Flow cytometry [8]

Effect of SHLD2

depletion on

PARP inhibitor

sensitivity in

BRCA1-deficient

cells

Increased

resistance

BRCA1-deficient

human and

mouse tumor

cells

Cell viability

assays
[2][17]

Signaling Pathways and Experimental Workflows
SHLD2-Mediated DNA Repair Pathway
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The following diagram illustrates the signaling pathway leading to the recruitment of the

shieldin complex and the subsequent choice of the DNA double-strand break repair pathway.
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Click to download full resolution via product page

Caption: Signaling pathway of SHLD2 in DNA double-strand break repair.

Experimental Workflow: CRISPR/Cas9 Screen for PARP
Inhibitor Resistance
This diagram outlines a typical experimental workflow to identify genes, such as those

encoding shieldin components, whose loss confers resistance to PARP inhibitors in BRCA1-

deficient cells.

Start:
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CRISPR/Cas9
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Allow resistant
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sgRNAs

End:
Identify resistance genes

(e.g., SHLD2)

Click to download full resolution via product page

Caption: Workflow for a CRISPR/Cas9 screen to identify PARP inhibitor resistance genes.

Detailed Experimental Protocols
Immunoprecipitation (IP) for SHLD2 Interaction Analysis

Objective: To identify proteins that interact with SHLD2.

Methodology:

Cell Lysis: Human cells (e.g., 293T) are transfected with a vector expressing tagged-

SHLD2 (e.g., Flag-SHLD2). After 48 hours, cells are lysed in a buffer containing non-ionic

detergents (e.g., Triton X-100) and protease inhibitors.

Antibody Incubation: The cell lysate is pre-cleared with protein A/G agarose beads and

then incubated with an anti-Flag antibody overnight at 4°C with gentle rotation.

Immunocomplex Capture: Protein A/G agarose beads are added to the lysate and

incubated for 2-4 hours to capture the antibody-protein complexes.
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Washing: The beads are washed multiple times with lysis buffer to remove non-specific

binding proteins.

Elution: The bound proteins are eluted from the beads using a low pH buffer or by boiling

in SDS-PAGE sample buffer.

Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western

blotting using antibodies against suspected interacting partners (e.g., REV7, SHLD1,

SHLD3) or by mass spectrometry for unbiased identification of novel interactors.[5][3]

Chromatin Immunoprecipitation (ChIP) for SHLD2
Recruitment to DSBs

Objective: To determine if SHLD2 is recruited to sites of DNA double-strand breaks.

Methodology:

DSB Induction: U2OS cells are treated with a DNA damaging agent (e.g., 10 Gy of ionizing

radiation) to induce DSBs.

Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.

Chromatin Shearing: The cells are lysed, and the chromatin is sheared into small

fragments (200-1000 bp) by sonication.

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to

SHLD2 or a control IgG overnight. Protein A/G beads are used to pull down the antibody-

chromatin complexes.

Washing and Elution: The beads are washed to remove non-specific binding, and the

cross-links are reversed by heating. The DNA is then purified.

Analysis: The amount of a specific DNA sequence (e.g., a known DSB hotspot) in the

immunoprecipitated sample is quantified by qPCR. An enrichment of the target sequence

in the SHLD2 IP compared to the IgG control indicates recruitment of SHLD2 to the DSB

site.[5]
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Electrophoretic Mobility Shift Assay (EMSA) for SHLD2-
ssDNA Binding

Objective: To assess the direct binding of SHLD2 to single-stranded DNA.

Methodology:

Protein Purification: Recombinant SHLD2 protein, particularly the C-terminal region

containing the OB-fold domains (SHLD2C), is purified from an expression system (e.g.,

insect cells).[5][17]

DNA Probe Labeling: A single-stranded oligonucleotide probe is labeled with a radioactive

isotope (e.g., 32P) or a fluorescent dye.

Binding Reaction: The purified SHLD2 protein is incubated with the labeled ssDNA probe

in a binding buffer for a specific time at a defined temperature.

Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide

gel.

Detection: The gel is dried and exposed to an X-ray film (for radioactive probes) or imaged

(for fluorescent probes). A "shift" in the mobility of the labeled probe in the presence of

SHLD2 indicates the formation of a protein-DNA complex.[17]

SHLD2 in Cancer and Drug Development
The role of SHLD2 in suppressing HR has significant implications for cancer therapy,

particularly in the context of tumors with deficiencies in HR genes like BRCA1. Loss of SHLD2

in BRCA1-deficient cells can restore HR, leading to resistance to PARP inhibitors, a class of

drugs that are highly effective against HR-deficient cancers.[2][17]

Conversely, the dependence of certain cancer cells on NHEJ for survival presents a potential

therapeutic window. Targeting SHLD2 or other components of the shieldin complex could

sensitize these tumors to DNA-damaging therapies. Recent studies have shown that SHLD2

loss can create a synthetic vulnerability to Polθ inhibition combined with radiotherapy in

prostate cancer.[18] Furthermore, the deubiquitinase USP25 has been identified as a critical
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effector of SHLD2, and disrupting the USP25-SHLD2 interaction can increase sensitivity to

chemotherapy.[19]

Conclusion
SHLD2 is a central player in the intricate network of DNA damage response pathways. Its

function as the core of the shieldin complex, mediating the protection of DNA ends and

promoting NHEJ, is vital for maintaining genomic stability. The detailed understanding of

SHLD2's structure, its mechanism of action, and its role in determining the fate of DNA double-

strand breaks opens up new avenues for the development of targeted cancer therapies.

Further research into the regulation of SHLD2 and the shieldin complex will undoubtedly

provide deeper insights into the fundamental processes of DNA repair and offer novel

strategies for combating cancer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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